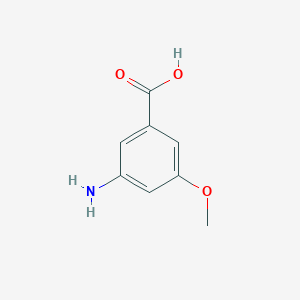

3-Amino-5-methoxybenzoic acid

描述

Significance in Organic Synthesis and Medicinal Chemistry

The utility of 3-Amino-5-methoxybenzoic acid lies in its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid group, which can participate in a variety of chemical reactions. This dual reactivity allows it to serve as a foundational scaffold for constructing elaborate molecules. In medicinal chemistry, it is particularly explored as a starting material for the development of novel therapeutic agents.

The core structure of this compound is a key component in the design of new drugs. Researchers utilize this scaffold to synthesize derivatives with potential biological activities. For instance, its framework has been used as a reference point in studies targeting cancer. In a comparative study, this compound demonstrated a moderate inhibitory concentration (IC₅₀) of 35 µM against breast cancer cell lines. This finding, while moderate, establishes the compound as a relevant backbone for the synthesis of derivatives with potentially enhanced potency.

Overview of Current Research Trajectories

Current research involving this compound is largely focused on its application as a structural template for creating new molecules with improved pharmacological profiles. The main trajectory involves synthetic modification of the parent compound to investigate how different functional groups affect biological activity—a key aspect of structure-activity relationship (SAR) studies.

A prominent research example is the development of derivatives to enhance anticancer properties. Studies have shown that modifying the structure of this compound can lead to compounds with greater efficacy. For example, a derivative, 3-Amino-5-(2-methylphenyl)benzoic acid, was found to have a significantly lower IC₅₀ value of 12 µM against the same breast cancer cell lines. The improved potency of the derivative is attributed to the hydrophobic interactions of the added methylphenyl group, a finding that guides researchers in designing new compounds with optimized target binding. This line of research underscores a clear trajectory: using this compound as a starting point for generating libraries of analogues to identify lead compounds for drug discovery. Further research also explores how substituents, such as methoxy (B1213986) and trifluoromethyl groups on related structures, can work synergistically to enhance receptor binding for potential anti-inflammatory drug candidates.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 74165-74-5 | chemdad.comsigmaaldrich.com |

| Molecular Formula | C₈H₉NO₃ | chemdad.comsigmaaldrich.com |

| Molecular Weight | 167.16 g/mol | chemdad.comsigmaaldrich.com |

| Melting Point | 180-185 °C | chemdad.comsigmaaldrich.com |

| Boiling Point (Predicted) | 392.8±27.0 °C | chemdad.com |

| Density (Predicted) | 1.303±0.06 g/cm³ | chemdad.com |

| pKa (Predicted) | 4.33±0.10 | chemdad.com |

| Form | Solid | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

3-amino-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEMTZANGFGKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551675 | |

| Record name | 3-Amino-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74165-74-5 | |

| Record name | 3-Amino-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74165-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Amino 5 Methoxybenzoic Acid

Established Synthetic Pathways

The construction of 3-Amino-5-methoxybenzoic acid is dominated by a two-step sequence involving nitration followed by reduction. This classical approach remains a cornerstone for obtaining this and structurally similar compounds.

Hydrogenation Approaches

Catalytic hydrogenation stands out as a primary and highly effective method for the synthesis of this compound. This process involves the reduction of the corresponding nitro compound, 3-nitro-5-methoxybenzoic acid, in the presence of a metal catalyst and a hydrogen source. A common catalyst for this transformation is palladium on carbon (Pd/C). vulcanchem.com

The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or tetrahydrofuran (B95107) (THF), under a hydrogen atmosphere. For instance, a closely related isomer, 2-amino-5-methoxybenzoic acid, is synthesized by hydrogenating 5-methoxy-2-nitrobenzoic acid over a 10% Pd/C catalyst in THF at room temperature, achieving a high yield of 98%. A similar efficiency can be anticipated for the synthesis of this compound. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Other Synthetic Routes

While catalytic hydrogenation is prevalent, other reduction methods can also be employed to convert the nitro group of the precursor to the desired amine. These chemical reduction techniques offer alternatives, particularly when catalytic hydrogenation is not feasible or desired.

One such method involves the use of metal salts in an acidic medium. For example, tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is a well-known reagent for the reduction of aromatic nitro compounds. vulcanchem.com Similarly, iron powder in the presence of an acid like HCl (Fe/HCl) can also be utilized for this reduction.

Another potential, though less common, synthetic strategy involves the oxidation of a corresponding substituted benzaldehyde (B42025) to a carboxylic acid. vulcanchem.com However, the more direct and widely adopted route remains the reduction of the nitro-substituted benzoic acid. A more advanced, one-pot conversion of substituted benzoic acids to anilines using tosyl azide (B81097) has also been reported in the literature, which could potentially be adapted for the synthesis of this compound. rsc.org

Precursor Compounds in this compound Synthesis

The principal precursor for the chemical synthesis of this compound is 3-nitro-5-methoxybenzoic acid . This compound serves as the direct substrate for the crucial reduction step that installs the amino group. The synthesis of this nitro-precursor is typically achieved through the nitration of m-methoxybenzoic acid . This electrophilic aromatic substitution reaction is generally carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures, often between 0 and 5°C, to introduce the nitro group at the desired position on the benzene (B151609) ring.

In the context of biosynthesis, it is noteworthy that a structurally related compound, 3-amino-5-hydroxybenzoic acid (AHBA), is a precursor for certain antibiotics. caymanchem.comnih.govnih.gov However, for the chemical synthesis of this compound, the focus remains on chemically derived precursors.

Optimization of Synthetic Conditions and Yield Enhancement

The optimization of synthetic conditions is crucial for maximizing the yield and purity of this compound. For the key hydrogenation step, several parameters can be adjusted.

Table 1: Parameters for Optimization of Hydrogenation

| Parameter | Description | Potential Adjustments |

| Catalyst | The choice of catalyst and its loading can significantly impact reaction efficiency. | Palladium on carbon (Pd/C) is common. vulcanchem.com Varying the weight percentage of Pd on the carbon support can be explored. |

| Solvent | The solvent influences the solubility of the reactants and the reaction rate. | Methanol, ethanol, and tetrahydrofuran (THF) are frequently used. The choice may depend on the specific substrate and desired reaction conditions. |

| Temperature | Reaction temperature affects the rate of reaction. | Hydrogenation is often carried out at room temperature. For more challenging reductions, the temperature can be moderately increased, for instance to 40°C. rsc.org |

| Pressure | The pressure of the hydrogen gas can influence the reaction rate. | Reactions can be run under a hydrogen balloon or in a pressurized hydrogenation apparatus for faster reaction times. |

For alternative reduction methods, such as those using SnCl₂/HCl or Fe/HCl, optimization would involve adjusting the stoichiometry of the reagents, the concentration of the acid, and the reaction temperature and time.

Chemical Reactivity and Derivatization Strategies for 3 Amino 5 Methoxybenzoic Acid

Electrophilic Aromatic Substitution Reactions

The presence of the strongly activating amino and methoxy (B1213986) groups makes the aromatic ring of 3-amino-5-methoxybenzoic acid highly susceptible to electrophilic aromatic substitution (EAS). vulcanchem.com The directing effects of these substituents are synergistic, both favoring substitution at the C2, C4, and C6 positions. However, the C4 position is already substituted with the methoxy group, and the C2 and C6 positions are ortho to the amino group and ortho/para to the methoxy group, making them the most probable sites for substitution. Steric hindrance may also influence the regioselectivity of these reactions.

Halogenation of the aromatic ring is a common derivatization strategy. While specific studies on the direct halogenation of this compound are not extensively detailed in the provided search results, the reactivity can be inferred from similar compounds. For instance, the synthesis of 3-amino-5-chloro-4-methoxybenzoic acid involves the introduction of a chlorine atom onto a methoxybenzoic acid backbone. vulcanchem.com Similarly, methods for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate include a halogenation step (chlorination, bromination, or iodination) on a 2-methoxy-4-acetylamino-benzoic acid methyl ester derivative. google.com

In the case of this compound, halogenation would be expected to occur at the positions most activated by the amino and methoxy groups. The reaction conditions would typically involve a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst, although the high activation of the ring might allow the reaction to proceed under milder conditions. For example, bromination of the related compound 3-cyano-5-methoxybenzoic acid can be achieved using N-bromosuccinimide (NBS).

Table 1: Representative Halogenation Reactions on Related Methoxybenzoic Acid Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 3-Cyano-5-methoxybenzoic acid | N-Bromosuccinimide (NBS), AIBN | 2-Bromo-3-cyano-5-methoxybenzoic acid | |

| 2-Methoxy-4-acetylamino methyl benzoate | Cl₂, Br₂, or I₂ | Halogenated derivative | google.com |

| 4-Methoxybenzoic acid | Chlorinating agent | 3-Amino-5-chloro-4-methoxybenzoic acid (via multi-step synthesis) | vulcanchem.com |

This table is generated based on reactions of structurally similar compounds to infer potential reactivity.

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a key step in the synthesis of many complex organic molecules. The synthesis of various aminobenzoic acid derivatives often involves a nitration step followed by the reduction of the nitro group to an amine. For example, a common route to synthesize 2-amino-5-methoxybenzoic acid involves the nitration of 5-methoxybenzoic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C).

For this compound, direct nitration would likely require protection of the highly reactive amino group (e.g., through acylation) to prevent oxidation and to control the regioselectivity. If the amino group were protected, the directing effects of the protected amino (amide) and methoxy groups would guide the nitro group to the ortho positions.

Reactions Involving the Amino Functional Group

The amino group (-NH₂) is a versatile functional group that can undergo oxidation, acylation, amidation, and diazotization reactions, providing a gateway to a wide range of derivatives.

The amino group is susceptible to oxidation. Under certain conditions, it can be oxidized to form nitroso (-NO) or nitro (-NO₂) derivatives. Common oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). The potential for oxidation is a critical consideration during other synthetic transformations, and it may be necessary to protect the amino group to prevent unwanted side reactions. For instance, the long-term storage of similar compounds requires measures to prevent the oxidation of the amine to a nitro group.

The nucleophilic amino group readily reacts with acylating agents like acid chlorides and anhydrides to form amides. This reaction is fundamental in various synthetic applications. This compound has been noted for its application in solution-phase peptide synthesis, where the amino group of one molecule reacts with the activated carboxylic acid of another to form a peptide (amide) bond. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

Furthermore, the amino group can participate in coupling reactions to form more complex structures. For example, a patent describes the amide coupling of 5-fluoro-2-methoxybenzoic acid with 4-bromo-benzylamine using coupling agents like T3P (Propylphosphonic Anhydride) in the presence of a base like DIEA (N,N-Diisopropylethylamine). google.com Similar conditions could be applied to reactions involving this compound.

Table 2: Examples of Amidation Reactions with Related Benzoic Acid Derivatives

| Amine Component | Acid Component / Acylating Agent | Coupling Agent(s) / Conditions | Product Type | Reference |

| 4-Bromo-benzylamine | 5-Fluoro-2-methoxybenzoic acid | T3P, DIEA, 50 °C | N-substituted benzamide | google.com |

| Aniline | 3-Nitro-4-chlorobenzoic acid | Trichlorophosphorus, 100 °C | N-phenyl-3-nitro-4-chlorobenzamide | google.com |

| This compound | Activated Amino Acid | Peptide coupling conditions | Dipeptide | scientificlabs.co.uksigmaaldrich.com |

This table includes examples from related compounds to illustrate typical reaction conditions.

Reactions Involving the Carboxyl Functional Group

The carboxylic acid (-COOH) group is acidic and can be converted into a variety of derivatives, most notably esters, acid halides, and amides. chempanda.commnstate.edu This functional group is typically less reactive in electrophilic aromatic substitution but is central to many derivatization strategies.

Esterification is a common reaction of the carboxyl group, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of esters from substituted benzoic acids is a well-established procedure. For example, methyl 3-amino-2-methoxybenzoate is the methyl ester derivative of 3-amino-2-methoxybenzoic acid. cymitquimica.com Similarly, various esters of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized by reacting it with substituted alcohols. nih.gov These reactions highlight the utility of the carboxyl group as a handle for introducing new functionalities into the molecule. The formation of an acid chloride, by reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂), can then be used to form esters or amides under milder conditions. mnstate.edu

Esterification Reactions

The carboxylic acid group of this compound can undergo esterification, a fundamental reaction in organic synthesis. This process typically involves reacting the benzoic acid with an alcohol in the presence of an acid catalyst. A common example is the formation of Methyl 3-amino-5-methoxybenzoate.

One established method for this transformation is the Fischer-Speier esterification. While specific documented examples for this compound are not prevalent in readily available literature, a standard laboratory procedure can be inferred from similar substrates. For instance, the synthesis of Methyl 3-amino-4-methylbenzoate is achieved by refluxing the corresponding acid in anhydrous methanol (B129727) with a dehydrating agent like thionyl chloride (SOCl₂). chemicalbook.com This reagent converts the carboxylic acid to a more reactive acyl chloride intermediate, which is then readily attacked by the alcohol. The reaction is typically followed by a basic workup to neutralize excess acid and isolate the ester product. chemicalbook.com

The resulting ester, Methyl 3-amino-5-methoxybenzoate, is a valuable intermediate for further functionalization, as the ester group can be less reactive under certain conditions than the parent carboxylic acid, allowing for selective reactions at the amino group.

Table 1: Reactants and Products in Esterification

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |

| This compound | C₈H₉NO₃ | 167.16 | Reactant | 74165-74-5 sigmaaldrich.com001chemical.com |

| Methanol | CH₄O | 32.04 | Reagent | 67-56-1 |

| Thionyl chloride | SOCl₂ | 118.97 | Catalyst/Reagent | 7719-09-7 |

| Methyl 3-amino-5-methoxybenzoate | C₉H₁₁NO₃ | 181.19 | Product | 217314-47-1 chemscene.comsynquestlabs.com |

Amide Bond Formation

The presence of both an amino group and a carboxylic acid group makes this compound a versatile building block for the synthesis of amides, particularly in the field of peptide chemistry. sigmaaldrich.com The compound can be utilized in solution-phase peptide synthesis, where it can be coupled with amino acids or peptide fragments to create more complex molecules. sigmaaldrich.comsigmaaldrich.com

Amide bond formation requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. This is typically achieved using coupling reagents. These reagents react with the carboxyl group to form a highly reactive intermediate, which is then readily attacked by the amino group of the other molecule, forming the stable amide (or peptide) bond.

Common classes of coupling reagents used for these transformations include:

Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions.

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high efficiency and mild reaction conditions.

Uronium/Guanidinium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective activators for amide bond formation.

The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize racemization, especially when dealing with chiral amino acids. acs.org

Complexation and Coordination Chemistry

The functional groups of this compound—specifically the carboxylic acid and the amino group—provide sites for coordination with metal ions, allowing it to act as a ligand in the formation of metal complexes. The carboxylic acid group can deprotonate to form a carboxylate anion, which is an effective binding site for metal cations. vulcanchem.com The nitrogen atom of the amino group also possesses a lone pair of electrons that can be donated to a metal center. vulcanchem.com

This dual functionality allows the molecule to act as a chelating agent, where both the carboxylate and amino groups can bind to the same metal ion, forming a stable ring structure. This chelation effect enhances the stability of the resulting metal complex.

Advanced Applications of 3 Amino 5 Methoxybenzoic Acid in Materials Science and Industrial Processes

Role in Specialty Chemical Production

3-Amino-5-methoxybenzoic acid serves as a critical intermediate in the synthesis of high-value, complex organic molecules, particularly for the pharmaceutical industry. Its structural framework is incorporated into various therapeutic agent candidates.

Research and patent literature demonstrate its role as a starting material in the synthesis of targeted inhibitors. For instance, it is used in the preparation of kinase inhibitors, which are crucial in treating inflammatory diseases and certain cancers. google.comgoogle.com In one documented synthetic route, this compound is first converted to its methyl ester derivative by reacting it with thionyl chloride in methanol (B129727). google.comgoogle.com This intermediate is then used in subsequent steps to build more complex heterocyclic structures that form the core of the final active pharmaceutical ingredient.

Furthermore, the compound is a precursor for monoacylglycerol lipase (B570770) (MGLL) modulators. google.comunipi.it A patented process describes the condensation of this compound with (E)-but-2-enal in hydrochloric acid to synthesize 7-methoxy-2-methylquinoline-5-carboxylic acid, a key component for these modulators. google.com Its utility also extends to peptide synthesis, where it can be incorporated into peptide chains to create therapeutic peptides. sigmaaldrich.comgoogle.com

The following table summarizes the role of this compound as a precursor in specialty chemical production:

| Precursor Compound | Synthesis Method | Resulting Specialty Chemical Class | Reference |

| This compound | Esterification with thionyl chloride in methanol | Intermediates for Kinase Inhibitors | google.comgoogle.com |

| This compound | Condensation with (E)-but-2-enal | Intermediates for Monoacylglycerol Lipase (MGLL) Modulators | google.com |

| This compound | Solution phase peptide synthesis | Therapeutic Peptides | sigmaaldrich.comgoogle.com |

Application in Functional Material Development

The unique "bent-core" shape that can be derived from this compound makes it a compound of interest in the field of materials science, specifically for the creation of liquid crystals. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are fundamental to technologies like electronic displays.

A study focused on creating new liquid crystalline materials utilized this compound as a key starting component for the central "bent-core" unit of the liquid crystal molecules. mdpi.com In this research, the amino group of the compound was chemically converted into a chlorine atom through a Sandmeyer reaction. This reaction involves treating the amino acid with sodium nitrite (B80452) and hydrochloric acid, followed by the addition of copper (I) chloride, to yield 3-chloro-5-methoxybenzoic acid. mdpi.com

This chlorinated, methoxy-substituted benzoic acid derivative then serves as the apex of a bent molecular structure, which is a prerequisite for forming certain liquid crystal phases (mesophases). mdpi.com The carboxylic acid group is then used to link this core unit to other aromatic rings and long alkyl chains, ultimately forming the final liquid crystal material. The substitution pattern on this central core, originating from this compound, is critical in determining the mesomorphic properties, such as the temperature range and type of the liquid crystal phase. mdpi.com

The synthesis pathway for developing these functional materials is outlined below:

| Starting Material | Key Transformation | Intermediate | Application in Functional Material | Reference |

| This compound | Sandmeyer Reaction (Diazotization followed by substitution with CuCl) | 3-Chloro-5-methoxybenzoic acid | Central bent-core unit for the synthesis of novel liquid crystalline materials | mdpi.com |

Investigation of Biological Activities and Pharmacological Relevance of 3 Amino 5 Methoxybenzoic Acid

Antimicrobial Efficacy Investigations

Research into the antimicrobial properties of 3-Amino-5-methoxybenzoic acid has revealed its potential as a foundation for developing new antimicrobial agents. While the compound itself may exhibit modest activity, its derivatives have shown significant promise. For instance, a derivative, 3-Amino-5-(2-methylthiophenyl)benzoic acid, has demonstrated broad-spectrum antimicrobial effects, with a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus. This activity is attributed to the thiophenyl group, which is believed to disrupt microbial membranes.

Furthermore, this compound has been utilized as a building block in the synthesis of novel compounds with potential antimicrobial applications. google.com It has been incorporated into the structure of gamma-glutamyl anilide derivatives, which are being explored for their antimicrobial and anti-allergic properties. google.com Additionally, it served as a precursor in the creation of a focused library of diarylsulfonamide inhibitors targeting Leishmania infantum, the parasite responsible for visceral leishmaniasis. nih.govresearchgate.net This research highlights the versatility of this compound as a scaffold in the development of new treatments for infectious diseases.

Anticancer Potential and Cytotoxicity Studies

The exploration of this compound in oncology has yielded noteworthy findings. The compound itself has been shown to possess moderate cytotoxic activity against breast cancer cell lines, with a reported IC₅₀ value of 35 µM. This inherent anticancer potential, though not exceptionally potent, establishes it as a valuable starting point for the development of more effective anticancer agents.

Indeed, derivatives of this compound have demonstrated enhanced anticancer efficacy. For example, 3-Amino-5-(2-methylphenyl)benzoic acid exhibited a lower IC₅₀ of 12 µM against the same breast cancer cell lines, an improvement attributed to the hydrophobic interactions of the methylphenyl group. This suggests that structural modifications to the parent compound can significantly boost its cytotoxic effects. The compound has also been investigated for its role in the synthesis of other potential anticancer agents, including asparagine analogs and kinase inhibitors. google.comgoogle.com

Table 1: Cytotoxicity of this compound and its Derivative

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | Breast Cancer | 35 |

| 3-Amino-5-(2-methylphenyl)benzoic acid | Breast Cancer | 12 |

Mechanistic Elucidation of Biological Actions

Understanding the precise mechanisms through which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area is ongoing, with initial studies providing some insights into their molecular interactions and pathway modulations.

Molecular Target Identification

The biological activity of this compound and its analogs is believed to stem from their interaction with specific molecular targets, such as enzymes and receptors. The presence of functional groups like the cyano and bromine groups in some derivatives can enhance binding affinity and specificity to these targets.

In the context of leishmaniasis, derivatives of this compound were designed to target the parasite's tubulin. nih.govresearchgate.net Docking studies have supported this proposed mechanism of action. nih.gov Similarly, in cancer research, it is hypothesized that derivatives may act as inhibitors or activators of certain enzymes, thereby exerting their therapeutic effects. For instance, some derivatives have been investigated as kinase inhibitors, suggesting that they may target signaling pathways crucial for cancer cell proliferation and survival. google.com

Pathway Modulation Analysis

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various biochemical pathways. In cancer, this could involve the disruption of pathways that control cell growth, apoptosis, and angiogenesis. The development of kinase inhibitors from this compound underscores its potential to modulate key signaling cascades within cancer cells. google.com

In the case of its antimicrobial activity, the disruption of microbial membranes by derivatives like 3-Amino-5-(2-methylthiophenyl)benzoic acid represents a direct modulation of a critical cellular pathway for pathogen survival. Further research is needed to fully elucidate the complex downstream effects of these interactions on cellular signaling and metabolic pathways.

Applications in Drug Design and Discovery

The structural and functional properties of this compound make it a valuable scaffold in the field of drug design and discovery. Its amenability to chemical modification allows for the creation of diverse compound libraries with a wide range of biological activities.

Lead Compound Identification

This compound has been identified as a promising lead compound for the development of new therapeutic agents. Its inherent, albeit moderate, biological activity provides a solid foundation for optimization through medicinal chemistry approaches. By systematically modifying its structure, researchers have been able to enhance its potency and selectivity for specific biological targets.

An example of this is the development of more potent anticancer agents by introducing a methylphenyl group to the core structure. Similarly, its use as a starting material for the synthesis of inhibitors of Leishmania tubulin demonstrates its utility in generating lead compounds for the treatment of parasitic diseases. nih.govresearchgate.net The versatility of this compound as a chemical building block ensures its continued relevance in the ongoing search for novel and effective medicines. google.com

Building Block for Therapeutic Agent Development

This compound serves as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring an amino group, a methoxy (B1213986) group, and a carboxylic acid on a benzene (B151609) ring, provides multiple reactive sites for chemical modification. This allows for its incorporation into a wide array of complex molecules designed to interact with biological targets, leading to the development of novel therapeutic agents. Its utility has been demonstrated in the synthesis of enzyme inhibitors and in the field of peptide chemistry. sigmaaldrich.com

One significant application of this compound is as a precursor in the synthesis of inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in the degradation of the endocannabinoid 2-arachidonoylglycerol. By inhibiting MAGL, it is possible to modulate the endocannabinoid system, which presents a therapeutic strategy for various neurological and inflammatory conditions.

In a specific synthetic route, this compound was the starting material for creating novel benzylpiperidine and benzylpiperazine derivatives intended as MAGL inhibitors. unimi.it The initial step involved a Fisher esterification of this compound to produce the corresponding methyl ester, which then served as a key intermediate for constructing the final bioactive compounds. unimi.it This process highlights the foundational role of the parent compound in building a targeted molecular architecture.

Table 1: Synthesis of a Key Intermediate from this compound for MAGL Inhibitor Development

| Starting Material | Reaction | Product | Yield |

|---|---|---|---|

| This compound | Fisher Esterification (Methanol, Sulfuric acid) | Methyl 3-amino-5-methoxybenzoate | 82% |

Data sourced from a study on the development of novel MAGL inhibitors. unimi.it

Furthermore, the application of this compound extends to peptide synthesis. It is suitable for use in solution-phase peptide synthesis, a fundamental technique for constructing peptides and peptidomimetics with potential therapeutic properties. sigmaaldrich.com Peptides are crucial in many biological processes and are the basis for a growing class of drugs. The ability to incorporate non-natural amino acids like this compound allows for the creation of peptides with enhanced stability, novel conformations, and improved pharmacological profiles.

Table 2: Application Profile of this compound

| Application Area | Technique | Significance |

|---|---|---|

| Peptide Synthesis | Solution-Phase Peptide Synthesis | Acts as a structural unit for creating modified peptides with potential therapeutic value. sigmaaldrich.com |

The role of this compound as a foundational chemical entity is critical in the early stages of drug discovery, enabling the exploration of new chemical space and the generation of lead compounds for a variety of therapeutic targets.

Computational and Theoretical Investigations of 3 Amino 5 Methoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic structure and properties of molecules. For 3-Amino-5-methoxybenzoic acid, these investigations are in the early stages, with methodologies being adapted from studies on analogous molecular systems.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been established as a powerful tool for investigating the structural and electronic properties of benzoic acid derivatives. Although a specific, in-depth DFT study on this compound is not yet available in published literature, the methodologies applied to its isomers, such as 2-amino-3-methylbenzoic acid and various aminobenzoic acid compounds, serve as a blueprint for its analysis. These studies typically employ hybrid functionals, such as B3LYP, to accurately model electron correlation and exchange effects, which are crucial for predicting molecular properties.

Basis Set Selection and Methodological Considerations

The choice of basis set is critical for the accuracy of DFT calculations. For related aromatic compounds, basis sets like 6-311G+(2d,p) have been shown to provide a good balance between computational cost and accuracy, particularly for calculating molecular geometries and vibrational frequencies. Future computational studies on this compound will likely utilize similar or more advanced basis sets to ensure reliable predictions. The inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM), will also be an important consideration for simulating the behavior of the molecule in different environments.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Theoretical Vibrational Spectra (FT-IR, FT-Raman)

Theoretical calculations of the vibrational spectra (FT-IR and FT-Raman) for this compound would allow for the assignment of its characteristic vibrational modes. Based on studies of similar molecules, the following table outlines the expected vibrational frequencies for key functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3500 - 3300 |

| N-H (Amine) | Asymmetric & Symmetric Stretch | ~3400 - 3200 |

| C=O (Carboxylic Acid) | Stretching | ~1700 - 1680 |

| C-O (Methoxy) | Asymmetric & Symmetric Stretch | ~1250 & ~1050 |

| C-N (Amine) | Stretching | ~1300 - 1250 |

| Aromatic C-H | Stretching | ~3100 - 3000 |

Note: These are generalized predictions based on related compounds and await specific computational verification for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The expected chemical shifts for this compound can be estimated based on its structure and comparison with related compounds.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.5 |

| Methoxy (B1213986) Protons (-OCH₃) | 3.7 - 3.9 |

| Amine Protons (-NH₂) | 4.0 - 5.0 (variable) |

| Carboxyl Proton (-COOH) | 10.0 - 12.0 (variable) |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

Note: These are estimated ranges and require specific GIAO calculations for precise prediction.

Electronic Structure Analysis

Aromaticity Indices Determination

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. Aromaticity indices are quantitative measures used to assess the degree of aromatic character in a molecule. One of the most common indices is the Harmonic Oscillator Model of Aromaticity (HOMA).

The HOMA index is calculated based on the geometric parameters of the ring, specifically the bond lengths. It compares the experimental or computationally optimized bond lengths of the ring to an ideal, fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values less than 1 signify a deviation from ideal aromaticity.

In computational studies of benzoic acid derivatives, HOMA analysis is used to understand how substituents and molecular transformations, such as proton transfer or torsional changes, affect the π-electron delocalization in the benzene (B151609) ring. dergipark.org.tr For instance, in studies of similar molecules like 2-amino-3-methylbenzoic acid, researchers have calculated how the HOMA index changes during processes like the rotation of the carboxyl group or intermolecular proton transfer in a dimer. dergipark.org.tr Such analyses reveal the dynamic relationship between molecular geometry and aromatic stability.

Table 1: Example of Aromaticity Index Application

| Process | Molecular State | Typical Finding |

|---|---|---|

| Torsional Tautomerism | Rotation of -COOH group | The HOMA index fluctuates as the group rotates, indicating changes in π-conjugation between the ring and the carboxyl group. |

Atomic Charge Distribution Studies

The distribution of electron density within a molecule is not uniform. Some atoms attract electrons more strongly than others, leading to a distribution of partial positive and negative charges. Atomic charge distribution studies calculate these partial charges on each atom of this compound. These charges are crucial as they influence the molecule's electrostatic potential, dipole moment, and sites of electrophilic and nucleophilic attack. researchgate.net

These calculations are typically performed using quantum chemical methods like DFT with a specific basis set, such as B3LYP/6-311G. researchgate.net The resulting atomic charges, often derived from a Mulliken population analysis or similar schemes, reveal the electronic effects of the amino (-NH2), methoxy (-OCH3), and carboxylic acid (-COOH) substituents on the benzene ring. The electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms bonded to them will have partial positive charges. This information is vital for understanding intermolecular interactions, including hydrogen bonding.

Table 2: Illustrative Atomic Charge Distribution for a Substituted Benzoic Acid Note: This table is illustrative, based on typical findings for similar molecules, as specific data for this compound was not available.

| Atom/Group | Typical Calculated Partial Charge (a.u.) |

|---|---|

| Oxygen (Carbonyl) | -0.5 to -0.7 |

| Oxygen (Methoxy) | -0.4 to -0.6 |

| Nitrogen (Amino) | -0.8 to -0.9 |

| Carbon (Ring) | Varies from -0.3 to +0.4 |

Dipole Moment Calculations

The final calculated dipole moment reflects the combined electronic influence of the electron-donating amino and methoxy groups and the electron-withdrawing carboxylic acid group. Theoretical calculations, often using DFT methods, provide the optimized molecular geometry from which the dipole moment is derived. researchgate.net This value is important for predicting how the molecule will behave in the presence of an external electric field and its solubility in polar versus non-polar solvents.

Table 3: Calculated Dipole Moment for a Related Compound Note: Data for a related molecule is presented to illustrate the output of such calculations.

| Computational Method | Basis Set | Calculated Dipole Moment (Debye) |

|---|

Potential Energy Surface Scans

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. visualizeorgchem.com PES scans are a computational technique where specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, are systematically varied, and the energy is calculated at each step. gaussian.com This allows for the mapping of energy landscapes, identification of stable conformers (energy minima), and determination of the energy barriers (transition states) for various chemical processes.

Proton Transfer Dynamics

Proton transfer is a key reaction in many chemical and biological systems. researchgate.netacs.org For this compound, proton transfer can occur, for example, between the carboxylic acid group of one molecule and the amino or carbonyl group of another in a dimer.

A relaxed PES scan can be used to model this process. dergipark.org.tr In such a scan, the distance of the proton as it moves from the donor atom to the acceptor atom is defined as the reaction coordinate. dergipark.org.tr The energy of the system is optimized at each incremental step of the proton's movement. The resulting energy profile shows the energy barrier that must be overcome for the transfer to occur. dergipark.org.tr Studies on similar aminobenzoic acids have shown that this energy barrier can be quantified, providing insight into the kinetics of the proton transfer process. dergipark.org.tr The presence of intramolecular hydrogen bonds, for example between the amino and carboxyl groups, can significantly influence the potential energy surface and the dynamics of proton transfer. aip.org

Torsional Tautomerism

The functional groups attached to the benzene ring, particularly the carboxylic acid and methoxy groups, are not fixed in a single orientation. They can rotate around the single bonds connecting them to the ring. This rotation is known as torsional tautomerism or conformational isomerism.

To investigate the rotational dynamics of the carboxyl group, a relaxed PES scan can be performed by systematically varying the dihedral angle (e.g., O=C-C-C) in steps (e.g., 15°). dergipark.org.tr The energy is calculated for each angle, generating a potential energy profile for the full 360° rotation. This profile reveals the most stable (lowest energy) conformations of the molecule and the energy barriers to rotation between them. dergipark.org.tr For benzoic acid derivatives, the planarity of the carboxyl group with the benzene ring is often the most stable conformation due to favorable π-conjugation, but steric hindrance from adjacent substituents can influence this.

Table 4: Summary of Potential Energy Surface Scan Applications

| Investigation | Scanned Coordinate | Key Findings |

|---|---|---|

| Proton Transfer | O-H bond distance in a dimer | Energy profile of the transfer, height of the activation energy barrier. dergipark.org.tr |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational and theoretical approach used to understand the relationship between the chemical structure of a compound and its biological activity. jchemlett.com These studies are pivotal in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, numerous studies on structurally related benzoic acid derivatives provide significant insights into how substituents on the benzoic acid core influence various biological activities. These studies establish a framework for predicting the potential activities of this compound.

Detailed Research Findings

Research into the QSAR of benzoic acid derivatives has explored their roles as enzyme inhibitors and antioxidants, revealing key structural determinants for their activity.

A significant QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, highlighted the importance of physicochemical properties. The analysis revealed that inhibitory activity was positively correlated with increased hydrophobicity, molar refractivity, and the presence of a hydroxyl group on the nucleus. nih.gov Conversely, the presence of heteroatoms like nitrogen or oxygen at certain positions was found to decrease inhibitory activity. nih.gov

In another study focusing on the inhibition of tyrosinase, a key enzyme in melanin (B1238610) production, by 25 different benzoic acid derivatives, a QSAR model was established using multiple linear regression. researchgate.net The findings indicated that the most significant factors contributing to the inhibitory activity were the maximum positive and negative charges within the molecule, as well as the charges on the oxygen atoms of the carboxyl group. researchgate.net This suggests that electrostatic interactions are crucial for the binding of these inhibitors to the enzyme's active site.

Furthermore, QSAR investigations into the antioxidant potential of phenolic acids demonstrated that structural features, such as the pattern of hydroxylation and methoxylation, are critical. nih.gov A general trend observed was that methylation of hydroxyl groups tends to decrease antioxidant activity. nih.gov For instance, the antioxidant efficiency of 3,4-dihydroxybenzoic acid was drastically reduced upon successive methylation to 4-hydroxy-3-methoxybenzoic acid and then to 3,4-dimethoxybenzoic acid. nih.gov This emphasizes the role of free hydroxyl groups as hydrogen and electron donors.

QSAR models have also been successfully applied to predict the activity of benzoic acid derivatives as inhibitors of other enzymes, such as carbonic anhydrase III. nih.gov In this context, a strong correlation was established between the binding affinity of the compounds and their formal charge, further underscoring the importance of electronic properties in molecular interactions. nih.gov

These studies collectively indicate that the biological activity of benzoic acid derivatives, and by extension this compound, is heavily influenced by a combination of electronic, steric, and hydrophobic properties conferred by the substituents on the aromatic ring. The amino and methoxy groups of this compound would be expected to significantly modulate these properties, thereby determining its potential as a biologically active agent.

Table of QSAR Findings for Benzoic Acid Derivatives

This table summarizes key findings from QSAR studies on various benzoic acid derivatives, illustrating the relationship between structural features and biological activity.

| Compound/Derivative Class | Biological Activity Studied | Key QSAR Findings | Reference |

| Benzoylaminobenzoic acid derivatives | Inhibition of FabH | Activity increases with hydrophobicity, molar refractivity, and presence of -OH group. | nih.gov |

| Benzoic acid derivatives | Inhibition of Tyrosinase | Activity is significantly influenced by maximum positive/negative charges and charge on carboxyl oxygen atoms. | researchgate.net |

| Phenolic acids | Antioxidant Activity (FRAP assay) | Methylation of hydroxyl groups generally decreases activity. Positional arrangement of substituents is critical. | nih.gov |

| Benzoic acid analogues | Inhibition of Carbonic Anhydrase III | A strong correlation was found between binding affinity and the formal charge of the molecule. | nih.gov |

Thermodynamic Characterization and Energetic Aspects of 3 Amino 5 Methoxybenzoic Acid

Sublimation Thermodynamics

The sublimation process of 3-Amino-5-methoxybenzoic acid has been characterized through detailed experimental studies. up.pt These investigations are fundamental for deriving key thermodynamic parameters that describe the transition from the solid to the gaseous state.

The vapor pressures of crystalline this compound were measured using the Knudsen mass-loss effusion technique. up.ptacs.orgresearchgate.net This method is suitable for substances with low volatility. nih.gov The experiments were conducted over a temperature range of (380.16 to 400.18) K. up.ptacs.orgresearchgate.net The relationship between vapor pressure (p) and temperature (T) is described by the Clausius-Clapeyron equation, which in its integrated form for sublimation is often expressed as ln(p/p°) = a + b/T, where p° is the reference pressure (10⁵ Pa). researchgate.net

Vapor Pressure Data for this compound

| Parameter | Value/Range | Technique |

|---|---|---|

| Temperature Range (K) | 380.16 - 400.18 | Knudsen Effusion |

| Pressure Range (Pa) | Data derived from effusion measurements | Knudsen Effusion |

From the temperature dependence of the vapor pressure, the standard molar enthalpy of sublimation (ΔcrgHm°) at T = 298.15 K was derived. up.ptacs.org This value represents the energy required to transform one mole of the solid compound into its gaseous state under standard conditions. For this compound, the standard molar enthalpy of sublimation at 298.15 K was determined to be 136.1 ± 1.0 kJ·mol⁻¹. nist.gov The enthalpy of sublimation at the mean temperature of the experimental range (390 K) was also calculated. nist.gov

Enthalpy of Sublimation for this compound

| Thermodynamic Quantity | Value (kJ·mol⁻¹) | Temperature (K) | Notes |

|---|---|---|---|

| Standard Molar Enthalpy of Sublimation (ΔcrgHm°) | 136.1 ± 1.0 | 298.15 | Derived from data in the 380 K to 400 K range. nist.gov |

| Molar Enthalpy of Sublimation (ΔcrgHm) | 132.8 ± 1.0 | 390 | Based on data from 380 K to 400 K. nist.gov |

The standard molar Gibbs energy of sublimation (ΔcrgGm°) at T = 298.15 K was also derived from the vapor pressure measurements. up.ptacs.orgresearchgate.net This thermodynamic property combines enthalpy and entropy, providing a measure of the spontaneity of the sublimation process under standard conditions. The derivation relies on the temperature dependence of the vapor pressure of the crystalline compound. acs.org

Gibbs Energy of Sublimation for this compound

| Thermodynamic Quantity | Temperature (K) | Derivation Method |

|---|---|---|

| Standard Molar Gibbs Energy of Sublimation (ΔcrgGm°) | 298.15 | Derived from the temperature dependence of vapor pressure. up.ptacs.orgresearchgate.net |

Fusion Thermodynamics

The transition from the solid to the liquid phase for this compound has been characterized using calorimetric techniques.

Differential Scanning Calorimetry (DSC) was employed to measure the temperature and molar enthalpy of fusion for this compound. up.ptacs.org DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nist.gov This analysis provides precise values for the melting point and the energy absorbed during the fusion process. mdpi.com The enthalpy of fusion for this compound was determined to be 22.4 kJ·mol⁻¹ at its melting temperature of 456.9 K. nist.gov

Fusion Properties of this compound via DSC

| Property | Value | Unit |

|---|---|---|

| Temperature of Fusion (Tfus) | 456.9 | K |

| Molar Enthalpy of Fusion (ΔcrlHm) | 22.4 | kJ·mol⁻¹ |

Source: nist.gov

Analytical and Spectroscopic Methodologies in 3 Amino 5 Methoxybenzoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 3-amino-5-methoxybenzoic acid, providing detailed information about its molecular structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The infrared spectrum exhibits characteristic absorption bands corresponding to specific vibrational modes. For instance, the amino group (-NH₂) typically shows asymmetric and symmetric stretching vibrations. The presence of a carboxylic acid group (-COOH) is confirmed by a strong carbonyl (C=O) stretching band, often observed around 1675 cm⁻¹. Additionally, the C-O-C symmetric bend of the methoxy (B1213986) group is typically seen around 1160 cm⁻¹. Aromatic C-H bending vibrations also appear in the fingerprint region of the spectrum, further confirming the compound's aromatic nature.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of the molecule. It is particularly useful for observing non-polar bonds and symmetric vibrations. In the analysis of related benzoic acid derivatives, FT-Raman has been used to identify key structural features. For instance, the C-Br stretch in a brominated analogue appears in the 550–600 cm⁻¹ region, a range where FT-Raman can provide clear signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, 3-amino-4-methoxybenzoic acid, the ¹H-NMR spectrum shows distinct peaks for the aromatic protons, the methoxy group protons (-OCH₃), and the amino group protons (-NH₂). rsc.org For example, the methoxy protons typically appear as a singlet around 3.9 ppm, while the aromatic protons resonate between 6.9 and 8.0 ppm. rsc.org The amino group protons can appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals include the carboxylic acid carbon, the aromatic carbons, and the methoxy carbon. In a similar compound, 3-amino-4-methoxybenzoic acid, the carboxylic acid carbon (COOH) resonates around δ 167.2, the carbon attached to the methoxy group (C-OCH₃) at δ 152.1, and the methoxy carbon itself (OCH₃) at δ 56.3. The aromatic carbons show signals in the range of δ 113.4–128.9.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Aromatic Protons: 6.00-7.62 | Carboxylic Acid (COOH): ~169.3 |

| Amino Protons (NH₂): ~4.23 (broad) | Aromatic C-O: ~160.8 |

| Methoxy Protons (OCH₃): ~3.75-3.93 | Aromatic C-N: ~159.2 |

| Aromatic C-H/C-C: 100.9-139.7 | |

| Methoxy Carbon (OCH₃): ~55.3-56.6 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. Data is compiled from similar methoxybenzoic acid derivatives. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. nih.gov Using techniques like electrospray ionization (ESI), the molecule can be ionized, and its mass-to-charge ratio (m/z) measured. rsc.org For related amino-methoxybenzoic acids, high-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry can reveal the loss of characteristic fragments such as the methoxy group (-OCH₃) or the carboxylic acid group (-COOH), providing further structural evidence. libretexts.orgresearchgate.net

Chromatographic Analysis for Purity and Reaction Monitoring (e.g., LCMS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating and quantifying the components of a mixture. For the analysis of related aminobenzoic acid derivatives, reverse-phase HPLC methods have been developed using columns like Newcrom R1. sielc.com A typical mobile phase might consist of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com These methods allow for the effective separation of the main compound from its impurities. lcms.czlcms.cz

Liquid Chromatography-Mass Spectrometry (LCMS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool. LCMS allows for the separation of compounds by chromatography, followed by their detection and identification by mass spectrometry. This technique is invaluable for identifying byproducts and impurities in the synthesis of this compound.

Comparative Studies and Structure Activity Relationship Sar of 3 Amino 5 Methoxybenzoic Acid Derivatives

Influence of Substituent Position and Nature on Chemical Reactivity

The chemical reactivity of 3-amino-5-methoxybenzoic acid derivatives is significantly influenced by the electronic and steric effects of substituents on the aromatic ring. The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are ortho, para-directing and activating, while the carboxylic acid (-COOH) group is meta-directing and deactivating for electrophilic aromatic substitution. libretexts.org

Steric hindrance also plays a crucial role. Bulky substituents ortho to the existing functional groups can impede the approach of reagents, thereby directing substitution to less hindered positions. rsc.org For example, introducing a substituent at the 2-position of a 4-methoxybenzoic acid derivative can be unfavorable for certain enzymatic reactions due to steric clashes within the active site. rsc.org

Interactive Data Table: Effect of Substituents on the Acidity of Benzoic Acid Derivatives

This table illustrates how different substituents and their positions on the benzoic acid ring affect the pKa value, a measure of acidity. libretexts.org

| Substituent (X) | Position | pKa | Substituent Type |

| —H | - | 4.20 | - |

| —NH2 | ortho | 4.7 | Donating |

| —OCH3 | ortho | 4.1 | Donating |

| —CH3 | ortho | 3.9 | Donating |

| —NO2 | meta | 3.45 | Withdrawing |

| —Cl | meta | 3.83 | Withdrawing |

| —OH | para | 4.58 | Donating |

| —OCH3 | para | 4.47 | Donating |

| —NO2 | para | 3.44 | Withdrawing |

Impact of Structural Modifications on Biological Efficacy

Structural modifications to the this compound core have profound effects on the biological efficacy of its derivatives. The nature and position of substituents can modulate properties such as binding affinity to target proteins, cell permeability, and metabolic stability.

For instance, in the development of antifungal agents, derivatives of benzoic acid have been explored for their ability to inhibit fungal-specific enzymes like CYP53. researchgate.net The introduction of specific substituents can enhance the interaction with the enzyme's active site, leading to increased potency. researchgate.net Similarly, in the context of anticancer activity, the addition of a methylphenyl group to the 3-amino-5-benzoic acid scaffold was found to enhance cytotoxicity against breast cancer cell lines compared to the methoxy-substituted analog, likely due to favorable hydrophobic interactions.

The modification of the carboxylic acid group, for example, by converting it to an ester or an amide, can significantly alter the compound's pharmacokinetic profile. Esterification can increase lipophilicity, potentially improving membrane permeability. Amide formation allows for the introduction of diverse chemical moieties that can form additional interactions with a biological target. unipi.it

Interactive Data Table: Comparative Biological Activity of Benzoic Acid Derivatives

This table showcases how different structural features on the benzoic acid scaffold can influence inhibitory activity against various biological targets.

| Compound | Target | Modification | Observed Effect |

| 3-Amino-5-(2-methylphenyl)benzoic acid | Breast Cancer Cell Lines | Addition of a methylphenyl group | Increased anticancer potency (IC50 = 12 µM) compared to the methoxy analog (IC50 = 35 µM). |

| N-benzoylamino methyl esters and acids derived from valine | Aspergillus fumigatus and Fusarium temperatum | Introduction of N-benzoyl amino acid moieties | Exhibited relevant antifungal activity. researchgate.net |

| 3-Amino-5-(trifluoromethyl)benzoic acid | - | Introduction of a trifluoromethyl group | Shows 2–3 times higher solubility in lipid membranes than non-fluorinated analogs. |

Mechanistic Insights from Analogous Compounds

Studying analogous compounds provides valuable insights into the potential mechanisms of action of this compound derivatives. For example, the mechanism of action for many bioactive benzoic acid derivatives involves the inhibition of specific enzymes. acs.org The carboxylate group is often crucial for binding to the active site through interactions with polar and basic amino acid residues. rsc.orgresearchgate.net

In the case of cyclooxygenase (COX) inhibitors, the amino group of an analog was found to form hydrogen bonds with catalytic residues, while a hydrophobic group occupied a hydrophobic pocket, contributing to inhibitory potency. Similarly, studies on the enzyme 5-carboxyvanillate decarboxylase reveal that the enzyme catalyzes the cleavage of a carbon-carboxylate bond, a reaction that could be relevant to the metabolism or mechanism of action of some benzoic acid derivatives. acs.org

Furthermore, the study of how aspirin, a well-known benzoic acid derivative, acetylates COX enzymes provides a detailed model of covalent inhibition that could be relevant for designing irreversible inhibitors based on the this compound scaffold. acs.org

Design Principles for Enhanced Selectivity and Potency

The design of potent and selective derivatives of this compound is guided by established structure-activity relationship principles. Key strategies include:

Exploiting Target-Specific Interactions: Introducing substituents that can form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target protein can significantly enhance potency and selectivity.

Conformational Rigidity: Reducing the conformational flexibility of the molecule by introducing cyclic structures or rigid linkers can lock the molecule in a bioactive conformation, leading to higher affinity for the target. acs.org

Structure-Based Design: Utilizing the three-dimensional structure of the target protein, often obtained through X-ray crystallography, allows for the rational design of inhibitors that fit precisely into the active site. nih.govnih.gov This approach can guide the placement of functional groups to maximize binding interactions.

Interactive Data Table: Design Strategies for Enhanced Potency and Selectivity

This table outlines various design strategies and their impact on the properties of bioactive molecules.

| Design Principle | Modification Example | Desired Outcome |

| Introduction of specific interactions | Adding a methylphenyl group to the benzoic acid backbone. | Enhanced hydrophobic interactions with the target, leading to increased anticancer potency. |

| Conformational constraint | Introducing a 3,3-dimethyl-substituted morpholine (B109124) ring. | Increased inhibitory potency against thrombin by filling the S4 pocket and reducing flexibility. acs.org |

| Physicochemical property modulation | Replacing a hydroxyl group with a trifluoromethyl group. | Increased lipid membrane solubility, potentially improving CNS drug delivery. |

| Bioisosteric replacement | Substituting a phenyl ring with a pyridine (B92270) ring. | Altered electronic properties and potential for new hydrogen bonding interactions, impacting MAGL inhibitory activity. unimi.it |

Future Research Directions and Emerging Trends for 3 Amino 5 Methoxybenzoic Acid

Exploration of Novel Synthetic Pathways

The pursuit of more efficient, sustainable, and cost-effective methods for synthesizing 3-Amino-5-methoxybenzoic acid and its derivatives is an active area of research. Future explorations are moving beyond traditional batch syntheses, which often involve harsh reaction conditions and complex purification steps.

Emerging trends in this area include:

Continuous Flow Chemistry: This technology offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability. nih.govresearchgate.netrsc.org The synthesis of benzoic acid derivatives has been successfully demonstrated using flow chemistry, suggesting its potential for the production of this compound with higher yields and purity. beilstein-journals.org This approach is particularly attractive for reactions that are exothermic or involve hazardous intermediates.

Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Researchers are exploring the use of engineered enzymes, such as hydroxylases and transaminases, for the regioselective synthesis of substituted aminobenzoic acids. nih.govdtic.mil This approach can lead to the production of enantiomerically pure compounds under mild reaction conditions, reducing the environmental impact of chemical synthesis. For instance, metabolically engineered microorganisms like Escherichia coli have been developed for the production of para-aminobenzoic acid (PABA) from renewable feedstocks like glucose, showcasing a sustainable route that could be adapted for other isomers. researchgate.nettandfonline.com

Photocatalysis and Electrosynthesis: These methods utilize light or electrical energy to drive chemical reactions, often providing alternative reaction pathways with high selectivity and efficiency. The application of these techniques to the synthesis of complex aromatic compounds is a growing field, and their exploration for the synthesis of this compound could lead to novel and more sustainable production methods.

Advanced Rearrangement Reactions: Modern organic synthesis is also looking at improving classic reactions. For example, patents have been filed for the industrial production of 4-aminobenzoic acid using the Hofmann rearrangement reaction, which avoids the use of nitration and subsequent reduction steps, thus improving safety and reducing waste. google.comgoogle.com Applying similar innovative approaches to the synthesis of this compound could lead to more streamlined and industrially viable processes.

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Continuous Flow Synthesis | Improved safety, scalability, and reaction control | Synthesis of benzoic acid derivatives nih.govbeilstein-journals.org |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzymatic synthesis of aminophenols dtic.mil |

| Metabolic Engineering | Use of renewable feedstocks, green production | Microbial production of p-aminobenzoic acid researchgate.nettandfonline.com |

| Hofmann Rearrangement | Avoids nitration/reduction steps, improved safety | Industrial synthesis of 4-aminobenzoic acid google.comgoogle.com |

Discovery of Undiscovered Biological Activities

While this compound is primarily known as a chemical intermediate, its structural motifs are present in numerous biologically active molecules. Future research is likely to focus on screening this compound and its derivatives for novel pharmacological activities.

Potential therapeutic areas for exploration include:

Antimicrobial Activity: The global challenge of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Substituted benzoic acid derivatives have shown promise in this area. mdpi.com For example, derivatives of 3-benzoic acid have been investigated as potential inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), a key enzyme for the survival of the tuberculosis pathogen. uef.finih.gov Systematic screening of this compound and its analogs against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial leads.

Anticancer Activity: Benzoic acid and its derivatives have been identified as having potential anticancer properties. preprints.org Studies have shown that certain benzoic acid derivatives can induce apoptosis in cancer cell lines. uchile.cl The structural features of this compound make it a candidate for derivatization to create novel compounds with enhanced and selective cytotoxicity against various cancer cells. For instance, derivatives of 3,4,5-trimethoxycinnamic acid, a related structure, have demonstrated significant antitumor activity. nih.gov

Neuroprotective and Enzyme Inhibition Activities: Benzoic acid derivatives have been explored as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are targets for Alzheimer's disease treatment. nih.gov The unique electronic and steric properties of this compound could be exploited to design potent and selective enzyme inhibitors for various therapeutic targets.

Cardioprotective and Regenerative Medicine Applications: A fascinating recent development is the use of a conductive polymer hydrogel made from poly-3-amino-4-methoxybenzoic acid and gelatin to treat cardiac arrhythmia in animal models. scholaris.ca This points to a novel application of aminomethoxybenzoic acid derivatives in the field of biomaterials and regenerative medicine, where they could be used to create conductive scaffolds for tissue engineering.

| Potential Biological Activity | Rationale/Supporting Evidence |

| Antitubercular | Derivatives of 3-benzoic acid inhibit MtDHFR. uef.finih.gov |

| Anticancer | Benzoic acid derivatives have shown cytotoxic effects on cancer cells. preprints.orguchile.cl |

| Neuroprotection | Benzoic acid derivatives can inhibit enzymes like AChE and CAs. nih.gov |

| Cardiac Repair | A polymer of a related isomer shows promise in treating cardiac arrhythmia. scholaris.ca |

Advanced Computational Modeling for Drug Design

Computational tools are becoming indispensable in modern drug discovery and development. For this compound, these methods can accelerate the identification of new biological targets and the design of more potent and selective derivatives.

Key computational approaches include:

Molecular Docking and Virtual Screening: These techniques allow researchers to predict how a molecule like this compound or its derivatives might bind to the active site of a protein target. mdpi.comscispace.com By screening large virtual libraries of compounds against known protein structures, potential drug candidates can be identified for further experimental validation. chemrevlett.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of newly designed molecules and to identify the key structural features that contribute to their potency. nih.gov

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success in clinical trials. In silico ADMET prediction models can assess the drug-likeness of this compound derivatives early in the design process, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov

| Computational Method | Application in Drug Design |

| Molecular Docking | Predicts binding modes and affinities to protein targets. mdpi.com |

| Virtual Screening | Identifies potential hit compounds from large chemical libraries. |

| QSAR | Predicts biological activity based on chemical structure. nih.gov |

| ADMET Prediction | Assesses pharmacokinetic and toxicity properties. mdpi.comnih.gov |

Development of Industrial-Scale Applications

Beyond its role as a laboratory-scale intermediate, this compound has the potential for broader industrial applications, driven by the development of efficient and scalable production methods.

Future trends in industrial applications may involve:

Pharmaceutical and Agrochemical Intermediates: With the exploration of new biological activities, there will be an increased demand for this compound as a key starting material for the large-scale synthesis of novel drugs and pesticides. nbinno.com Its structural features are valuable for creating complex molecules with desired biological functions.

Advanced Materials and Polymers: The use of a related isomer in a conductive polymer for biomedical applications highlights the potential of aminomethoxybenzoic acids in materials science. scholaris.ca Future research could focus on the synthesis of novel polymers and functional materials derived from this compound with unique optical, electronic, or mechanical properties.

Dyes and Pigments: Aminobenzoic acid derivatives are used in the synthesis of various dyes. nbinno.com The specific substitution pattern of this compound could lead to the development of new colorants with enhanced properties such as lightfastness and thermal stability.

Sustainable Production: The development of industrial-scale production methods based on green chemistry principles, such as biocatalysis and flow chemistry, will be crucial for the environmentally friendly and cost-effective manufacturing of this compound and its derivatives. researchgate.nettandfonline.com

| Industrial Application | Rationale |

| Pharmaceuticals | Key building block for active pharmaceutical ingredients. nbinno.com |

| Agrochemicals | Precursor for novel pesticides and plant growth regulators. |

| Advanced Materials | Monomer for synthesizing functional polymers with unique properties. scholaris.ca |

| Dyes and Pigments | Scaffold for developing new colorants. nbinno.com |

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of 3-amino-5-methoxybenzoic acid, and how can intermediates be validated?